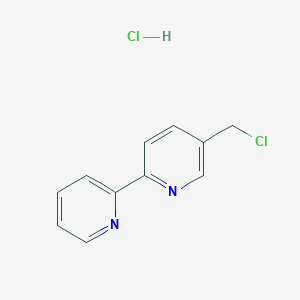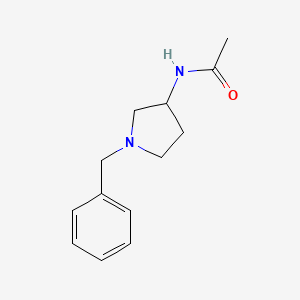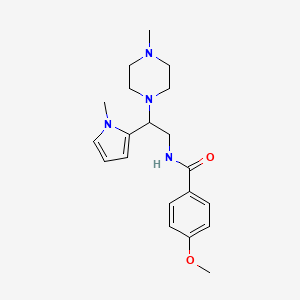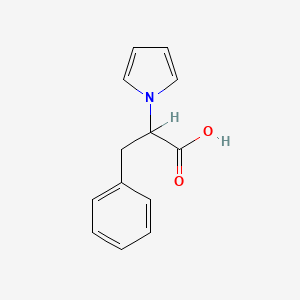
3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid is an organic compound with the molecular formula C13H13NO2 It is a derivative of propanoic acid where the hydrogen atom on the second carbon is replaced by a phenyl group and a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid typically involves the condensation of a phenyl-substituted acetic acid derivative with a pyrrole derivative. One common method is the reaction of phenylacetic acid with pyrrole in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate, which upon hydrolysis yields the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts.
化学反应分析
Types of Reactions
3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products Formed
Oxidation: Phenylacetic acid derivatives and pyrrole carboxylic acids.
Reduction: Phenylpropanol and pyrrolidines.
Substitution: Halogenated phenylpropanoic acids and substituted pyrroles.
科学研究应用
3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenyl and pyrrole moieties. These interactions can modulate biological pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- 3-(1H-Pyrrol-2-yl)propanoic acid
- 3-(5-Phenyl-1H-pyrrol-2-yl)propanoic acid
- 3-(2-Formyl-1H-pyrrol-1-yl)propanoic acid
Uniqueness
3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid is unique due to the presence of both a phenyl group and a pyrrole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
3-phenyl-2-pyrrol-1-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)12(14-8-4-5-9-14)10-11-6-2-1-3-7-11/h1-9,12H,10H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUGRWDGXQIOME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80874408 |
Source


|
| Record name | 3-Phenyl-2-(1-pyrrolyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80874408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2643998.png)
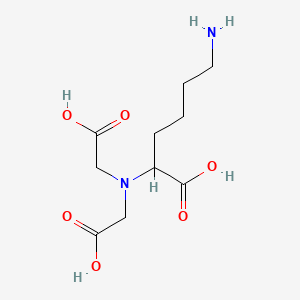
![2-[4-(Cyclopent-3-ene-1-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2644002.png)

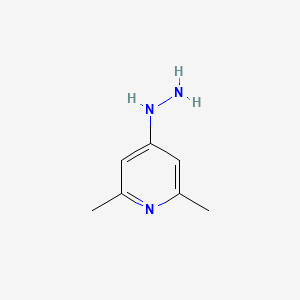
![2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2644006.png)
![4-fluoro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2644007.png)
![5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2644009.png)
![3-[(4-bromophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2644010.png)
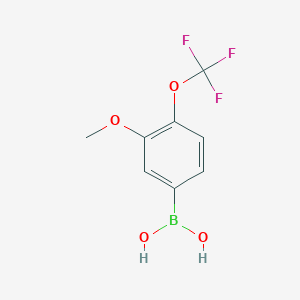
![N-(2,5-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2644015.png)
